molecular formula C16H19N7 B12224461 6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile

6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B12224461
M. Wt: 309.37 g/mol
InChI Key: IAVZUYLFTQHDBH-UHFFFAOYSA-N
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Description

6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, including the formation of the pyrimidine and piperazine rings, followed by their coupling with the pyridine ring. Common reagents used in these reactions include dimethylamine, pyrimidine derivatives, and piperazine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with a hydroxyl group, while reduction might yield a compound with additional hydrogen atoms.

Scientific Research Applications

6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H19N7

Molecular Weight

309.37 g/mol

IUPAC Name

6-[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C16H19N7/c1-21(2)14-6-7-18-16(20-14)23-10-8-22(9-11-23)15-5-3-4-13(12-17)19-15/h3-7H,8-11H2,1-2H3

InChI Key

IAVZUYLFTQHDBH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=CC=CC(=N3)C#N

Origin of Product

United States

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